![molecular formula C8H9BrN2 B1603103 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 351457-97-1](/img/structure/B1603103.png)
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Overview
Description
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.08 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives, which are related to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, has been studied. The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid can be used for the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine consists of a naphthyridine ring system with a bromine atom at the 5-position .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines have been found to possess anticancer properties. Given the structural similarity, 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine may also be explored for its potential in cancer treatment and chemotherapy .
Anti-HIV Activity
These compounds have shown activity against the Human Immunodeficiency Virus (HIV), suggesting possible research applications in antiviral therapies .
Antimicrobial Use
The antimicrobial properties of 1,6-naphthyridines indicate that 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine could be useful in developing new antibacterial and antifungal agents .
Analgesic and Anti-inflammatory
Their analgesic and anti-inflammatory activities make them candidates for pain relief and inflammation management research .
Antioxidant Effects
The antioxidant activities of these compounds suggest they could be studied for their ability to neutralize free radicals and contribute to research on diseases caused by oxidative stress .
Electronic Applications
Some derivatives of 1,6-naphthyridines have been reported to have electronic properties. This opens up potential research into electronic applications for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine .
Catalytic Properties
There have been reports of catalytic properties in some naphthyridine derivatives. This suggests possible research applications in catalysis .
Safety and Hazards
Safety measures for handling 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDFPECBTFVBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2NC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625165 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
CAS RN |
351457-97-1 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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